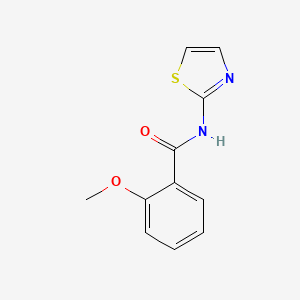

2-methoxy-N-(1,3-thiazol-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-9-5-3-2-4-8(9)10(14)13-11-12-6-7-16-11/h2-7H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTRTZRDJKGVQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Molecular Mechanisms and Pharmacological Activity Profiles of 2 Methoxy N 1,3 Thiazol 2 Yl Benzamide

In Vitro Biological Activity Screening and Initial Lead Identification

The initial identification of the pharmacological activity of N-(thiazol-2-yl)-benzamide analogs was achieved through systematic in vitro screening, which pointed towards their interaction with ion channels.

The discovery of this class of compounds as ZAC modulators originated from a screening campaign utilizing a stable HEK293 cell line engineered to express the ZAC receptor (ZAC-HEK293). nih.gov This screening was conducted using a fluorescence-based membrane potential (FMP) assay, where ZAC activation by an agonist like copper (Cu²⁺) causes cell depolarization, leading to a detectable increase in fluorescence. nih.gov

From this initial screen, lead compounds were further characterized using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes expressing the ZAC receptor. nih.govnih.gov This system allows for detailed functional characterization of a compound's effect on the ion channel's activity. In these assays, a library of 61 commercially available N-(thiazol-2-yl)-benzamide analogs was functionally characterized, leading to the identification of several compounds with potent inhibitory effects on ZAC. nih.govresearchgate.net

Based on a review of available scientific literature, no specific studies concerning the enzyme inhibition profile of 2-methoxy-N-(1,3-thiazol-2-yl)benzamide or its close N-(thiazol-2-yl)-benzamide analogs have been reported.

Research has firmly established N-(thiazol-2-yl)-benzamide analogs as the first identified class of selective antagonists of the Zinc-Activated Channel (ZAC). nih.govku.dk In a comprehensive study, a compound library screening led to the identification of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.govnih.gov

Subsequent structure-activity relationship (SAR) studies identified analogs with more potent ZAC inhibition, with IC₅₀ values in the low micromolar range (1–3 μM). nih.govnih.gov One notable analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a potent antagonist of ZAC signaling evoked by both zinc and protons. nih.govku.dk

Crucially, the selectivity of this class of compounds was profiled. The analog TTFB was demonstrated to be a selective ZAC antagonist, showing no significant agonist, antagonist, or modulatory effects at other related Cys-loop receptors, including the 5-HT₃A, α₃β₄ nicotinic acetylcholine, α₁β₂γ₂ₛ GABAₐ, or α₁ glycine (B1666218) receptors at concentrations up to 30 μM. nih.govku.dknih.gov

Investigation of Cellular Pathways Modulated by this compound

Protein Interaction Studies

No studies detailing the specific protein binding partners of this compound were found.

In Vivo Efficacy Studies in Preclinical Animal Models (Excluding Human Data)

Disease-Specific Animal Models:No in vivo studies in any disease-specific animal models for this compound have been published in the accessible literature.

Due to the absence of this foundational research data, the generation of the requested article is not feasible.

Pharmacodynamic Biomarker Evaluation

The evaluation of pharmacodynamic (PD) biomarkers for a compound like this compound is crucial for understanding its biological effects and mechanism of action. While specific studies on pharmacodynamic biomarkers for this exact compound are not extensively documented in publicly available literature, we can infer potential areas of investigation based on the activities of structurally related molecules.

Pharmacodynamic biomarkers are measurable indicators that signal a pharmacological response to a drug. For the N-(thiazol-2-yl)benzamide scaffold, research has pointed towards activity at specific cellular receptors. For instance, a class of N-(thiazol-2-yl)-benzamide analogs has been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. For these compounds, a potential pharmacodynamic biomarker could be the modulation of ZAC activity, which can be measured using electrophysiological techniques like two-electrode voltage clamp electrophysiology in cells expressing the receptor.

Furthermore, derivatives of 2-methoxybenzamide (B150088) have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. rsc.org A key protein in this pathway is Smoothened (Smo). rsc.org Therefore, for compounds like this compound, relevant pharmacodynamic biomarkers could include the modulation of downstream targets of the Hh pathway, such as Gli1 mRNA levels, or the cellular localization of the Smo protein. rsc.org The inhibition of Smo can be observed by its prevention from entering the primary cilium upon pathway activation. rsc.org

The presence of a methoxy (B1213986) group on the benzamide (B126) ring can also significantly influence receptor affinity and selectivity. For example, the addition of a methoxy group to certain benzamide-isoquinoline derivatives has been shown to increase their affinity and selectivity for the sigma-2 (σ2) receptor, a target in cancer research. nih.gov This suggests that changes in σ2 receptor occupancy or the expression of σ2-regulated genes could serve as potential pharmacodynamic biomarkers.

Given these points, a hypothetical pharmacodynamic biomarker evaluation for this compound could involve the following:

Interactive Data Table: Potential Pharmacodynamic Biomarkers

| Biomarker Category | Potential Biomarker | Method of Measurement | Rationale based on Related Compounds |

| Target Engagement | Zinc-Activated Channel (ZAC) Activity | Electrophysiology | N-(thiazol-2-yl)-benzamide analogs show ZAC antagonism. |

| Hedgehog Pathway Inhibition | qPCR (for Gli1), Immunofluorescence (for Smo localization) | 2-methoxybenzamide derivatives inhibit the Hh pathway. rsc.org | |

| Sigma-2 Receptor Occupancy | Radioligand Binding Assays | Methoxy group on benzamides can enhance σ2 receptor affinity. nih.gov | |

| Downstream Effects | Modulation of Gene Expression | RNA sequencing, qPCR | To identify genes regulated by the compound's activity on its target. |

| Changes in Protein Phosphorylation | Western Blot, Mass Spectrometry | To assess impact on signaling cascades downstream of the target. |

Stereochemical Considerations in this compound Activity

The three-dimensional structure, or stereochemistry, of this compound plays a critical role in its interaction with biological targets and, consequently, its pharmacological activity. The key stereochemical features of this molecule are dictated by the rotational freedom around the single bonds connecting the benzamide and thiazole (B1198619) moieties.

The central amide bond (-CO-NH-) introduces a degree of planarity. Crystal structure analyses of similar compounds, such as 2-fluoro-N-(1,3-thiazol-2-yl)benzamide and 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, reveal that the central amide fragment is essentially planar. mdpi.commdpi.com However, the phenyl and thiazole rings are typically not coplanar with this amide group. The relative orientation of these rings is defined by their dihedral angles.

Computational studies on the parent compound, N-(Thiazol-2-yl) benzamide, have shown that the conformer where the amide oxygen and the thiazole sulfur atoms are in proximity is stabilized by a weak interaction. researchgate.net However, a more significant factor in conformational preference appears to be the attractive dipole-dipole interaction between the amide N-H and the thiazole nitrogen atom. researchgate.net The presence and position of the methoxy group can influence the electronic distribution and steric hindrance, thereby affecting these intramolecular interactions and the preferred conformation.

A related compound, 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide, has been shown to have a nearly coplanar arrangement of all its ring systems, facilitated by an intramolecular hydrogen bond. nih.govresearchgate.net This highlights how subtle changes in the heterocyclic part of the molecule can also impact its stereochemistry.

In the solid state, N-(1,3-thiazol-2-yl)benzamide can exist in different polymorphic forms, which are characterized by variations in conformation and hydrogen-bonding patterns. mdpi.com This polymorphism underscores the conformational flexibility of the molecule.

Interactive Data Table: Dihedral Angles in Related N-(1,3-Thiazol-2-yl)benzamide Structures

| Compound | Dihedral Angle (Amide - Benzene (B151609) Ring) | Dihedral Angle (Amide - Thiazole Ring) | Reference |

| 2-fluoro-N-(1,3-thiazol-2-yl)benzamide | 35.28° | 10.14° | mdpi.com |

| 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | 46.66° | 12.48° | mdpi.com |

The specific stereochemical arrangement of this compound will ultimately determine how it fits into the binding pocket of a biological target, influencing its affinity and efficacy.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Methoxy N 1,3 Thiazol 2 Yl Benzamide Analogues

Systematic Substituent Effects on Biological Potency

The biological activity of N-(thiazol-2-yl)-benzamide analogues can be significantly modulated by the introduction of various substituents on both the benzene (B151609) and thiazole (B1198619) rings, as well as modifications to the amide linker. Studies on related series of compounds, such as antagonists of the Zinc-Activated Channel (ZAC), have provided valuable insights into these relationships. nih.gov

The nature and position of substituents on the phenyl ring play a critical role in determining the biological potency of N-(thiazol-2-yl)-benzamide derivatives. Research on ZAC antagonists has demonstrated that both electron-donating and electron-withdrawing groups can influence activity, with their position being a key determinant. nih.gov For instance, the introduction of a fluorine atom at the 3-position of the benzamide (B126) ring has been shown to be a favorable modification. nih.gov

The methoxy (B1213986) group at the 2-position, as present in the parent compound, is an electron-donating group that can influence the molecule's conformation and electronic distribution. researchgate.netdoi.org The interaction of such substituents with the target protein can be complex, involving electronic effects, steric hindrance, and the formation of hydrogen bonds. doi.org The systematic variation of substituents on the benzene ring allows for the mapping of the binding pocket and the optimization of interactions.

Table 1: Effect of Benzene Ring Substituents on ZAC Antagonistic Activity Data synthesized from studies on N-(thiazol-2-yl)-benzamide analogues. nih.gov

| Substituent at Phenyl Ring | Position | Observed Activity (IC50 at ZAC) |

| 2-chloro, 5-bromo | 2, 5 | Reference Compound |

| 3-fluoro | 3 | Increased Potency (1-3 µM) |

| 4-tert-butyl | 4 | Variable |

Substituents on the thiazole moiety also exert a significant impact on the biological activity of this class of compounds. The thiazole ring itself is a key pharmacophore found in numerous biologically active molecules. globalresearchonline.netnih.govresearchgate.neteurekaselect.com Modifications at positions 4 and 5 of the thiazole ring have been explored to understand their role in receptor binding.

In studies of ZAC antagonists, the presence of a methyl group at the 4-position and a methyl ester at the 5-position of the thiazole ring were part of the initial lead compound. nih.gov Altering these substituents can affect the compound's lipophilicity, size, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic properties. For example, replacing smaller groups with bulkier ones like a tert-butyl group at the 4-position of the thiazole ring has been investigated. nih.gov

Table 2: Influence of Thiazole Ring Substituents on ZAC Antagonistic Activity Data synthesized from studies on N-(thiazol-2-yl)-benzamide analogues. nih.gov

| Substituent at Thiazole Ring | Position | Observed Activity (IC50 at ZAC) |

| 4-methyl, 5-methyl ester | 4, 5 | Reference Compound |

| 4-tert-butyl | 4 | Maintained or slightly altered potency |

The amide linker connecting the benzoyl and thiazole moieties is a crucial structural feature. It maintains the relative orientation of the two ring systems and participates in hydrogen bonding interactions, which are often vital for binding to biological targets. nih.govresearchgate.net Computational studies on the core N-(thiazol-2-yl) benzamide structure suggest that the attractive dipole-dipole interaction between the amide N-H and the thiazole nitrogen atom plays a significant role in its conformational preference. researchgate.net

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its biological activity. For 2-methoxy-N-(1,3-thiazol-2-yl)benzamide analogues, the relative orientation of the benzene and thiazole rings is a key determinant of their ability to bind to a biological target.

Crystallographic studies of related compounds have shown that the two aromatic rings can adopt a nearly coplanar orientation. nih.govresearchgate.net This planarity is often stabilized by intramolecular hydrogen bonds. For instance, in a related thiadiazole analogue, an intramolecular N—H⋯O hydrogen bond results in a planar six-membered ring, which in turn leads to the near coplanarity of all the rings in the molecule. nih.govresearchgate.net

Computational studies on the N-(thiazol-2-yl) benzamide scaffold have further explored its conformational preferences. researchgate.net These studies indicate that while there might be a weak stabilizing interaction between the amide oxygen and the thiazole sulfur atom, the dominant force dictating the conformation is the attractive interaction between the amide N-H and the thiazole nitrogen. researchgate.net The bioactive conformation, which is the specific 3D structure a molecule adopts when it binds to its target, is often one of the low-energy conformations accessible to the molecule in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound is not publicly available, the principles of QSAR can be applied to understand the key molecular properties driving its activity.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of a molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic interactions and reactivity.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific steric parameters like those developed by Taft or Verloop. These are important for assessing how well a molecule fits into a binding site.

Hydrophobicity Descriptors: The most common descriptor for hydrophobicity is LogP, the logarithm of the partition coefficient between octanol (B41247) and water. This descriptor is critical for understanding a molecule's ability to cross cell membranes and its solubility.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

In a QSAR study on a series of N-(thiazol-2(3H)-ylidene)-benzamides with anti-HIV activity, a combination of electronic, steric, and solubility parameters was used to build a predictive model. researchgate.net The selection of appropriate descriptors is critical for developing a robust and predictive QSAR model.

Table 3: Common Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Reactivity, Electrostatic Interactions |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Size, Shape, Fit in Binding Pocket |

| Hydrophobicity | LogP, LogD | Membrane Permeability, Solubility |

| Topological | Wiener Index, Randić Index | Molecular Branching and Connectivity |

Computational Chemistry and in Silico Approaches in the Study of 2 Methoxy N 1,3 Thiazol 2 Yl Benzamide

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule, or ligand, to the binding site of a target protein.

The initial step in a molecular docking study of 2-methoxy-N-(1,3-thiazol-2-yl)benzamide would involve the identification of potential biological targets. This selection is often guided by the known activities of structurally similar compounds. For instance, various thiazole (B1198619) and benzamide (B126) derivatives have been investigated for their roles as inhibitors of enzymes such as dihydrofolate reductase or as modulators of various receptors.

Once a target protein is selected, its three-dimensional structure, typically obtained from a repository like the Protein Data Bank (PDB), is prepared. This preparation involves adding hydrogen atoms, assigning partial charges, and defining the binding site or "grid." The grid generation process defines the physical space where the docking algorithm will attempt to place the ligand.

The ligand, this compound, would also undergo preparation. This includes generating a 3D conformation of the molecule, assigning correct bond orders and atom types, and minimizing its energy to achieve a stable conformation.

With the prepared receptor and ligand, docking software is used to explore a multitude of possible binding poses of this compound within the defined active site of the target protein. The software's algorithm systematically evaluates different orientations and conformations of the ligand.

Each predicted binding pose is then evaluated by a scoring function, which estimates the binding affinity (or binding free energy) of the ligand-protein complex. A lower score typically indicates a more favorable binding interaction. These scoring functions take into account various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. The results from these simulations would be tabulated to compare the binding energies and key interactions of different poses.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

|---|---|---|---|

| Kinase X | -8.5 | MET123, LYS45, ASP184 | 2 |

| Kinase Y | -7.9 | LEU78, VAL33, PHE167 | 1 |

| Kinase Z | -6.2 | ALA89, ILE152 | 0 |

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

To further investigate the stability of the predicted binding poses from molecular docking, molecular dynamics (MD) simulations are often employed. MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its conformational flexibility and the stability of key interactions.

The most promising docked complex of this compound and its target protein is placed in a simulation box, which is then solvated with water molecules and ions to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes. Following minimization, the system is gradually heated to a physiological temperature and equilibrated to ensure that the temperature and pressure of the system are stable.

During the production phase of the MD simulation, the trajectory of all atoms in the system is calculated over a period of nanoseconds or even microseconds. This trajectory provides a detailed movie of the molecular motions. Analysis of this trajectory can reveal:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and protein over time.

These analyses would provide a more robust understanding of the binding stability of this compound with its proposed target.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex

| Parameter | Value |

|---|---|

| Simulation Software | GROMACS / AMBER |

| Force Field | AMBER99SB-ILDN / CHARMM36 |

| Water Model | TIP3P |

| Box Type | Cubic |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

De Novo Design Strategies for this compound Analogues

Based on the insights gained from molecular docking and MD simulations, de novo design strategies can be employed to propose novel analogues of this compound with potentially improved binding affinity or other desirable properties. These strategies involve computationally modifying the parent structure by adding, removing, or replacing functional groups.

For example, if docking studies suggest that a particular region of the binding pocket is unoccupied, a functional group could be added to the benzamide or thiazole ring to form additional favorable interactions. Conversely, if a part of the molecule is shown to have unfavorable interactions, it could be removed or replaced. The newly designed analogues would then be subjected to the same computational evaluation pipeline of docking and MD simulations to assess their potential.

Pharmacophore Modeling and Virtual Screening for Related Compounds

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For classes of compounds like benzamides and thiazoles, pharmacophore models are crucial for designing new derivatives with enhanced activity.

A pharmacophore model for N-benzyl benzamide derivatives, for instance, was developed to understand their interaction as melanogenesis inhibitors. nih.gov This model helps in identifying the key electronic and steric features required for biological activity. Similarly, for acyl 1,3,4-thiadiazole (B1197879) amides and sulfonamides, a four-point pharmacophore model (AAHR.11) was generated, which included two hydrogen bond acceptors, a hydrogen bond donor, and an aromatic ring. researchgate.net Such a model for this compound would likely feature a hydrogen bond acceptor (the methoxy (B1213986) oxygen), a hydrogen bond donor (the amide N-H), and the aromatic rings of the benzamide and thiazole moieties.

Virtual screening is a computational method that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This is often done by docking the compounds into the binding site of a protein or by comparing them to a known pharmacophore model.

In a study on N-(thiazol-2-yl)-benzamide analogs, a library of 1,680 compounds was screened to identify antagonists of the Zinc-Activated Channel (ZAC). semanticscholar.org This screening led to the identification of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.gov Subsequent functional characterization of 61 analogs helped in elucidating the structure-activity relationships. nih.gov A similar virtual screening approach could be applied to discover new analogs of this compound with desired biological activities. For example, a pharmacophore-based virtual screening of benzamide derivatives identified novel modulators of Hepatitis B virus (HBV) capsid assembly. nih.gov

The following table summarizes the findings of a virtual screening study on thiazole carboxamide derivatives as potential COX inhibitors. nih.gov

| Compound | Predicted Binding Affinity (kcal/mol) |

| Celecoxib (Reference) | -10.2 |

| Compound 2a | -9.5 |

| Compound 2b | -9.8 |

| Compound 2j | -9.1 |

This table is illustrative of a virtual screening approach for related thiazole derivatives.

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Profiling (in silico and in vitro pre-clinical)

ADME properties determine the bioavailability and half-life of a drug. In silico and in vitro preclinical studies are vital for predicting these properties early in the drug discovery process.

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs. nih.gov These cells, derived from human colon adenocarcinoma, form a monolayer with tight junctions that mimics the intestinal barrier. nih.gov The apparent permeability coefficient (Papp) is measured to classify compounds as having low or high permeability. wur.nl

While specific Caco-2 permeability data for this compound is not available, studies on other heterocyclic compounds provide a reference. For instance, two benzaldehyde (B42025) thiosemicarbazone derivatives showed good permeability across the Caco-2 cell monolayer. researchgate.net It is important to note that for lipophilic compounds, non-specific binding to the assay plates can be a challenge, potentially underestimating their permeability. wur.nl

The Parallel Artificial Membrane Permeability Assay (PAMPA) is another high-throughput method to assess passive transcellular permeability. It uses a lipid-infused artificial membrane and can be a cost-effective preliminary screen before conducting Caco-2 assays.

The table below shows Caco-2 permeability data for representative compounds, illustrating how such data is typically presented.

| Compound | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio | Permeability Classification |

| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Low |

| Propranolol (High Permeability Control) | 25.0 | 23.0 | 0.9 | High |

| Compound 13 (Thiosemicarbazone) | 15.2 | 16.8 | 1.1 | Good |

| Compound 20 (Thiosemicarbazone) | 18.5 | 19.3 | 1.0 | Good |

This data is from a study on benzaldehyde thiosemicarbazone derivatives and serves as an example. researchgate.net

Metabolic stability is a critical parameter that influences the in vivo half-life and clearance of a drug. It is often assessed using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs). creative-bioarray.com The assay measures the disappearance of the parent compound over time to determine its intrinsic clearance and half-life. evotec.combienta.net

Although direct microsomal stability data for this compound is not found, studies on other heterocyclic compounds highlight the importance of this assessment. For example, the microsomal stability of various compounds can be compared to control drugs like verapamil (B1683045) and carbamazepine. researchgate.net

CYP inhibition is another crucial aspect to evaluate, as it can lead to drug-drug interactions. youtube.com Thiazole and other azole-containing compounds are known to interact with CYP enzymes. For instance, several antifungal imidazole (B134444) derivatives have been shown to be potent inhibitors of various CYP isoforms, including CYP3A4, CYP2C9, and CYP2C19. nih.gov Given that this compound contains a thiazole ring, its potential to inhibit CYP enzymes should be investigated.

The following table presents example data on the inhibition of various CYP450 isoforms by a class of related compounds (antifungal imidazoles).

| Compound | CYP1A2 Ki (µM) | CYP2C9 Ki (µM) | CYP2C19 Ki (µM) | CYP3A4 Ki (µM) |

| Clotrimazole | >10 | 1.5 | 0.2 | 0.02 |

| Miconazole | 1.5 | 0.1 | 0.05 | 0.03 |

| Sulconazole | 0.4 | 0.01 | 0.008 | 0.2 |

| Tioconazole | 0.4 | 0.1 | 0.04 | 0.02 |

| Ketoconazole | 1.0 | 0.2 | 0.1 | 0.06 |

This data is from a study on antifungal imidazoles and illustrates the potential for azole-containing compounds to inhibit CYP enzymes. nih.gov

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly affects its distribution, free concentration, and pharmacological activity. wikipedia.orgmdpi.com Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. wikipedia.org The binding of basic drugs, in particular, can vary significantly due to inter-individual differences in the concentration of α1-acid glycoprotein. nih.gov

The plasma protein binding of a compound can be determined using in vitro methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. eurekaselect.com For benzamide derivatives, the degree of plasma protein binding can influence their distribution and half-life. For example, for benzodiazepines, a high degree of plasma protein binding has been correlated with a longer biological half-life. nih.gov

While specific plasma protein binding data for this compound is not available, the table below provides an example of how such data is typically reported for investigational compounds.

| Compound | Human Plasma Protein Binding (%) | Rat Plasma Protein Binding (%) | Mouse Plasma Protein Binding (%) |

| Warfarin (High Binding Control) | 99.2 | 98.5 | 97.9 |

| Atenolol (Low Binding Control) | <10 | <10 | <10 |

| Compound X (Hypothetical) | 95.8 | 92.3 | 94.1 |

| Compound Y (Hypothetical) | 78.4 | 75.1 | 80.2 |

This table contains hypothetical data for illustrative purposes.

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Characterization of 2 Methoxy N 1,3 Thiazol 2 Yl Benzamide Excluding Human Data

In Vitro Metabolic Stability Studies

Hepatic Microsome and Hepatocyte Incubation

No published studies were identified that investigated the metabolic stability of 2-methoxy-N-(1,3-thiazol-2-yl)benzamide in either hepatic microsomes or hepatocytes from any preclinical species.

Identification of Major Metabolites (if applicable)

As no in vitro metabolism studies have been reported, there is no information available regarding the potential metabolites of this compound.

In Vivo Pharmacokinetic Evaluation in Animal Models

Absorption and Bioavailability Assessments

There are no publicly available data from in vivo studies in animal models to assess the absorption and bioavailability of this compound.

Distribution and Tissue Penetration Studies

No information has been published regarding the distribution or tissue penetration of this compound in any animal models.

Elimination Pathways and Excretion Routes

The elimination pathways and excretion routes for this compound have not been described in the scientific literature.

Pharmacodynamic Biomarker Analysis in Preclinical Models

A thorough search of scientific databases and research articles did not yield any specific studies detailing the pharmacodynamic biomarker analysis of this compound in preclinical models. Pharmacodynamic biomarkers are crucial for understanding a compound's mechanism of action and for quantifying its physiological effect on a biological target. The absence of such data indicates that the in vivo effects and the molecular targets of this specific compound have not been extensively investigated or, if they have, the results are not publicly available.

Without experimental data, it is not possible to construct a data table of pharmacodynamic biomarkers for this compound.

Formulation Considerations for Preclinical Administration

Similarly, there is no available information in the public domain regarding the formulation of this compound for preclinical administration. The process of developing a suitable formulation is critical for ensuring the appropriate delivery and bioavailability of a compound in animal models. This typically involves selecting appropriate vehicles, solubilizing agents, and determining the stability of the compound in the formulation. The lack of published studies on this topic suggests that the compound may not have been extensively tested in in vivo preclinical settings.

Given the absence of research findings, a data table summarizing formulation considerations for this compound cannot be provided.

Potential Therapeutic Applications and Translational Research Prospects for 2 Methoxy N 1,3 Thiazol 2 Yl Benzamide Based on Preclinical Evidence

Emerging Biological Activities Relevant to Specific Disease Areas

The most significant emerging biological activity for the N-(thiazol-2-yl)benzamide scaffold is the antagonism of the Zinc-Activated Channel (ZAC). nih.govsemanticscholar.org ZAC is an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels. semanticscholar.org The discovery of N-(thiazol-2-yl)benzamide analogs as the first selective antagonists for this channel opens up possibilities for investigating its role in various physiological and pathological processes. nih.govsemanticscholar.org

Preclinical studies on a library of 61 analogs identified several compounds with potent ZAC inhibitory activity, with some exhibiting IC50 values in the low micromolar range (1–3 μM). nih.gov These antagonists were shown to block ZAC signaling evoked by both zinc (Zn²⁺) and protons (H⁺), as well as the spontaneous activity of the channel. nih.govsemanticscholar.org The action of these compounds, such as the analog TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) , was found to be largely noncompetitive, suggesting they act as negative allosteric modulators that target the transmembrane and/or intracellular domains of the receptor. nih.govsemanticscholar.org

Given that ZAC mRNA has been detected in human tissues such as the pancreas, prostate, thyroid, and brain, these antagonists could be valuable tools for exploring diseases associated with these organs. semanticscholar.org Furthermore, some 1,3-thiazole derivatives have been investigated for their potential as cholinesterase inhibitors with anti-inflammatory activity, suggesting another possible, though less directly evidenced, therapeutic area. academie-sciences.fr

Comparison with Established Therapies (Preclinical Context)

Direct preclinical comparisons of 2-methoxy-N-(1,3-thiazol-2-yl)benzamide with established therapies are currently unavailable. However, the unique mechanism of action of its analogs as ZAC antagonists provides a basis for potential differentiation from existing drugs.

For instance, in the context of neurological or psychiatric disorders where ion channel modulation is a therapeutic strategy, existing drugs often target well-known channels like GABAᴀ, nicotinic acetylcholine, or serotonin (B10506) receptors. A key finding for the N-(thiazol-2-yl)benzamide analog, TTFB , was its high selectivity for ZAC. At a concentration of 30 μM, TTFB showed no significant activity at 5-HT₃ₐ, α₃β₄ nicotinic acetylcholine, α₁β₂γ₂ₛ GABAᴀ, or α₁ glycine (B1666218) receptors. nih.govsemanticscholar.org This selectivity profile is a significant advantage, as it may translate to fewer off-target effects compared to less selective ion channel modulators.

Should the physiological role of ZAC be further elucidated in specific diseases, this novel class of antagonists would not be directly comparable to most established therapies, representing a potentially first-in-class therapeutic approach.

Strategies for Enhancing Efficacy and Selectivity of this compound

Research into the structure-activity relationship (SAR) of N-(thiazol-2-yl)benzamide analogs as ZAC antagonists provides a clear roadmap for enhancing the efficacy and selectivity of compounds like This compound . Studies on various analogs have highlighted the importance of substitutions on both the thiazole (B1198619) and phenyl rings. nih.gov

Modifications to the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly impact antagonist potency at the ZAC. For instance, in one series of analogs, moving a fluoro group from the 4-position to the 3-position of the phenyl ring resulted in a more potent antagonist. nih.gov The introduction of other groups such as methyl, ethoxy, or acetyl at the 3-position led to a decrease in ZAC activity, while a 3-dimethylamino analog retained potency. semanticscholar.org This suggests that for This compound , the ortho-methoxy group on the phenyl ring is a critical determinant of its activity, and further optimization could involve exploring other substituents at the 3, 4, and 5 positions.

Modifications to the Thiazole Ring: The substitution pattern on the thiazole ring is also crucial. The SAR studies of various analogs revealed that modifications at this position could dramatically alter the inhibitory activity. nih.gov For example, analogs with different substituents on the thiazole ring displayed a wide range of potencies as ZAC antagonists.

The table below summarizes some of the SAR findings for N-(thiazol-2-yl)benzamide analogs at the ZAC, which could inform strategies to enhance the properties of This compound .

| Compound Series | Modification | Observation on ZAC Antagonism | Reference |

| Series 4 (Phenyl Ring) | Varied single substitutions on the phenyl ring | Potency is sensitive to the position and nature of the substituent. | nih.gov |

| Series 5 (Phenyl Ring) | Introduction of various groups at the 3-position | 3-fluoro and 3-dimethylamino groups were well-tolerated, while 3-methyl, 3-ethoxy, and 3-acetyl groups reduced potency. | semanticscholar.org |

| Series 2 & 3 (Thiazole Ring) | Varied substitutions on the thiazole ring | Demonstrated that the thiazole moiety is a key component for activity and can be modified to tune potency. | nih.gov |

These findings suggest that a medicinal chemistry campaign focusing on systematic modifications of both the phenyl and thiazole rings of This compound could lead to analogs with enhanced efficacy and selectivity for the ZAC.

Combination Therapy Potential in Preclinical Settings

There is currently no preclinical data available that specifically investigates the use of This compound in combination therapies. The novelty of ZAC as a therapeutic target means that the rationale for such combinations is still speculative and would depend heavily on the elucidation of its role in disease pathophysiology.

However, based on the activities of other thiazole derivatives, some hypothetical combinations can be considered for future preclinical investigation. For example, some N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been explored as EGFR/HER-2 dual-target inhibitors for cancer. nih.gov If This compound were found to have similar anti-proliferative effects, it could potentially be tested in combination with standard-of-care chemotherapeutics or other targeted agents in various cancer models.

Furthermore, if the anti-inflammatory potential of the thiazole scaffold is confirmed for this compound, preclinical studies could explore its combination with established anti-inflammatory drugs (e.g., NSAIDs or corticosteroids) to assess for synergistic or additive effects in models of inflammatory disease. These potential avenues remain to be explored through dedicated preclinical research.

Challenges and Future Research Directions for 2 Methoxy N 1,3 Thiazol 2 Yl Benzamide

Addressing Synthetic Complexity and Scalability

The synthesis of N-arylthiazole derivatives typically involves the condensation of a substituted benzoyl chloride with an appropriate aminothiazole. For 2-methoxy-N-(1,3-thiazol-2-yl)benzamide, a common route involves reacting 2-methoxybenzoyl chloride with 2-aminothiazole. nih.gov While feasible in a laboratory setting, scaling up this process for industrial production presents several challenges.

Key synthetic challenges include:

Reaction Conditions: The synthesis may require specific temperatures, catalysts, and solvents to ensure high yields and purity. For instance, a related synthesis of N-(thiazol-2-yl)benzenesulfonamide required heating at 80-85 °C for several hours in the presence of sodium acetate. nih.gov Another preparation used pyridine (B92270) as a solvent, which must be completely removed during purification. nih.gov

Purification: The crude product often requires extensive purification, such as recrystallization or column chromatography, to remove unreacted starting materials and by-products. The choice of solvent for recrystallization is critical for obtaining high-purity crystals suitable for further use. nih.gov

Scalability: A synthetic route that is efficient on a small scale may not be viable for large-scale production. nih.gov Researchers have focused on developing scalable procedures for related heterocyclic systems, such as 2H-thiazolo[4,5-d] nih.govnih.govresearchgate.nettriazole, achieving multi-gram batches, a crucial step for extensive research and development. nih.govresearchgate.net Modified Gewald reactions and microwave-assisted syntheses represent alternative strategies that could be explored to optimize the synthesis of thiazole (B1198619) derivatives, potentially offering improved efficiency and scalability. nih.govresearchgate.net

Future research should focus on developing robust, cost-effective, and environmentally friendly synthetic methods that allow for the large-scale production of this compound, a prerequisite for extensive preclinical and clinical evaluation.

Overcoming Selectivity and Specificity Challenges

A critical challenge in the development of any therapeutic agent is achieving high selectivity for its intended biological target while minimizing interactions with other proteins, which can lead to off-target effects. The benzamide-thiazole scaffold has been shown to interact with a wide range of biological targets.

For example, studies on N-(thiazol-2-yl)-benzamide analogs have identified them as selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.govnih.gov One analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), demonstrated high selectivity for ZAC, showing no significant activity at other related ion channels such as 5-HT3A, α3β4 nicotinic acetylcholine, GABAA, or α1 glycine (B1666218) receptors at concentrations up to 30 μM. nih.govnih.govku.dksemanticscholar.org

In other contexts, thiazole carboxamide derivatives have been developed as inhibitors of protein kinases like c-Met, which is implicated in cancer. One such derivative showed high potency against c-Met but was significantly less active against other kinases like PDGFRβ and VEGFR-2, and had negligible activity against EGFR. tandfonline.com Similarly, other research has focused on designing thiazole carboxamides as selective inhibitors of cyclooxygenase (COX) enzymes, aiming for higher affinity for COX-2 over COX-1 to reduce gastrointestinal side effects. nih.gov

For this compound, a primary research goal is to precisely identify its biological target(s) and subsequently evaluate its specificity. This involves screening the compound against a broad panel of receptors, enzymes, and ion channels to build a comprehensive selectivity profile. Future work will likely involve structural modifications to the benzamide (B126) or thiazole rings to enhance its affinity and selectivity for a specific, therapeutically relevant target.

Advanced Mechanistic Elucidation Methodologies

Understanding how a compound exerts its biological effect at a molecular level is crucial for its development. For the benzamide-thiazole class, researchers have employed a variety of advanced techniques to elucidate their mechanism of action.

In the study of ZAC antagonists, two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing the channel was used to characterize the inhibitory properties of N-(thiazol-2-yl)-benzamide analogs. nih.govnih.gov These studies revealed that the compounds act as negative allosteric modulators (NAMs), likely by binding to the transmembrane or intracellular domains of the receptor, rather than competing with the agonist at the binding site. nih.govnih.govku.dk

Other advanced methodologies that can be applied include:

X-ray Crystallography: Determining the crystal structure of the compound bound to its target protein can provide a precise, atomic-level view of the interaction, guiding further drug design. youtube.com

Computational Modeling and Docking: In silico docking studies can predict the binding pose of a compound within the active site of a target protein, helping to rationalize structure-activity relationships and prioritize the synthesis of new analogs. youtube.comnih.gov

Morphological Profiling: This high-content imaging technique, often coupled with machine learning, analyzes changes in cell morphology after treatment with a compound. It can provide unbiased insights into the compound's mechanism of action by comparing its induced profile to those of compounds with known mechanisms. youtube.com

Future research on this compound should integrate these advanced methodologies to move beyond identifying its biological activity to understanding its precise molecular mechanism.

Development of Novel Analogs with Improved Potency or PK Profile

Once an initial hit compound like this compound is identified, medicinal chemistry efforts focus on synthesizing and testing analogs to improve its therapeutic properties. Key goals are to enhance potency (the concentration required to produce an effect) and to optimize the pharmacokinetic (PK) profile, which governs the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.

Structure-activity relationship (SAR) studies are central to this process. For instance, research on ZAC antagonists showed that modifications at various positions on the N-(thiazol-2-yl)-benzamide scaffold had significant effects on potency. nih.govsemanticscholar.org Similarly, in the development of c-Met inhibitors, substituting the benzene (B151609) ring of a thiazole carboxamide scaffold with different groups (e.g., fluorine, chlorine, methyl) led to variations in cytotoxic activity. tandfonline.com

Improving the PK profile is another major challenge. Poor oral bioavailability, for example, can prevent a compound from reaching effective concentrations in the body after oral administration. Research on a related thiazole benzenesulfonamide (B165840) demonstrated that low oral bioavailability was due to a combination of poor absorption and a high first-pass metabolism effect. nih.gov Attempts to create prodrugs to improve bioavailability have also been explored. nih.gov

The table below summarizes representative SAR findings for the broader benzamide-thiazole scaffold, illustrating the types of modifications that could be explored for this compound.

| Scaffold Modification | Target | Observation | Reference |

| Thiazole Ring Substituents | Zinc-Activated Channel (ZAC) | Introduction of a tert-butyl group at the 4-position of the thiazole ring increased antagonist potency. | nih.gov |

| Benzamide Ring Substituents | c-Met Kinase | Adding a fluorine atom to the benzene ring resulted in higher cytotoxicity against cancer cell lines compared to chlorine or methyl groups. | tandfonline.com |

| Benzamide Ring Substituents | Zinc-Activated Channel (ZAC) | A 3-fluoro substituent on the phenyl ring was well-tolerated, while a bulky 2,3,4,5,6-pentafluoropentyl group was detrimental to activity. | semanticscholar.org |

| Thiazole Ring Substituents | Cyclooxygenase (COX) Enzymes | Introduction of a methyl group at the thiazole position influenced the geometrical conformation and improved inhibitory potency against both COX isoforms. | nih.gov |

Future work will involve the systematic synthesis of analogs of this compound, exploring different substituents on both the benzamide and thiazole rings to build a detailed SAR and identify candidates with superior potency and drug-like properties.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to significantly accelerate research on compounds like this compound. youtube.comyoutube.com

ML can be applied in several key areas:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use ML algorithms to learn the relationship between a compound's chemical structure and its biological activity. nih.gov Such models can be built for the benzamide-thiazole scaffold to predict the potency of virtual, unsynthesized analogs, helping researchers prioritize which compounds to make in the lab. nih.gov ML models can also predict crucial ADMET properties, filtering out candidates likely to fail later in development. youtube.com

Virtual Screening: AI can rapidly screen vast virtual libraries of millions or even billions of theoretical molecules to identify those most likely to bind to a specific target. youtube.com This in silico high-throughput screening can dramatically expand the chemical space explored, increasing the chances of finding novel, potent hits.

De Novo Drug Design: Advanced ML techniques, such as generative models and reinforcement learning, can design entirely new molecules from scratch. youtube.com These algorithms can be trained to generate novel benzamide-thiazole analogs that are optimized for multiple properties simultaneously, such as high potency, good selectivity, and favorable PK profiles. youtube.com

By leveraging AI, researchers can make more informed decisions, reduce the number of compounds that need to be synthesized and tested, and ultimately shorten the timeline and lower the cost of drug discovery. youtube.comyoutube.com

Identification of Novel Therapeutic Niches for Benzamide-Thiazole Scaffolds

The benzamide-thiazole core is considered a "privileged scaffold" in medicinal chemistry because it can be modified to interact with a wide variety of biological targets, opening up numerous potential therapeutic applications. nih.gov Research into derivatives has revealed a broad spectrum of activities, suggesting that this compound could serve as a starting point for exploring new therapeutic areas.

The table below highlights some of the diverse biological activities and targets associated with the broader benzamide-thiazole and related scaffolds.

| Therapeutic Area | Biological Target/Activity | Scaffold Type | Reference |

| Neurology/Psychiatry | Zinc-Activated Channel (ZAC) Antagonist | N-(thiazol-2-yl)-benzamide | nih.govnih.gov |

| Oncology | c-Met Kinase Inhibitor | Thiazole Carboxamide | tandfonline.com |

| Oncology | Antiproliferative (various cancer cell lines) | Tropinone-Thiazole | researchgate.net |

| Inflammation | Cyclooxygenase (COX) Inhibitor | Thiazole Carboxamide | nih.gov |

| Infectious Disease | Antibacterial (DNA Gyrase/Topoisomerase IV) | Benzothiazole | nih.gov |

| Metabolic Disease | Pancreatic Lipase Inhibitor | Thiazole-Benzimidazole | researchgate.net |

| Dermatology | Tyrosinase Inhibitor | Tropinone-Thiazole | researchgate.net |

| Agrochemical | Fungicidal Activity | 1,3,4-Thiadiazole (B1197879) Benzamide | researchgate.net |

This versatility underscores a key future research direction: systematically screening this compound and its close analogs against a diverse array of targets. Such screening campaigns could uncover unexpected activities and open up entirely new therapeutic niches for this promising chemical class, well beyond its initially identified effects.

Q & A

Q. What are the optimized synthetic routes for 2-methoxy-N-(1,3-thiazol-2-yl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with 2-aminothiazole via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key parameters include:

- Solvent choice : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.

- Temperature : 0–5°C during activation, followed by room-temperature coupling to minimize side reactions.

- Stoichiometry : A 1.2:1 molar ratio of acylating agent to 2-aminothiazole ensures complete conversion .

Yield Optimization : Yields range from 60–85%, with impurities (unreacted thiazole) removed via column chromatography (silica gel, ethyl acetate/hexane 3:7) .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

Methodological Answer:

- X-ray crystallography : Resolves hydrogen bonding (e.g., N–H···N thiazole interactions) and confirms planar amide geometry .

- Spectroscopy :

- IR : C=O stretch at ~1680 cm⁻¹ (amide I band), N–H bend at ~1550 cm⁻¹ .

- NMR :

- ¹H : Methoxy protons at δ 3.8–4.0 ppm; thiazole C5–H at δ 7.2–7.5 ppm (doublet, J = 3.5 Hz) .

- ¹³C : Amide carbonyl at δ 165–170 ppm .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 263.2) confirms molecular weight .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution (MIC) against S. aureus and E. coli (concentrations 1–256 µg/mL) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition : PFOR (pyruvate:ferredoxin oxidoreductase) assay for antiparasitic potential (e.g., Giardia lamblia) .

Advanced Research Questions

Q. How does substituent variation on the benzamide or thiazole ring affect bioactivity?

Structure-Activity Relationship (SAR) Insights :

Q. What computational methods predict binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with PFOR (PDB: 1AA9). Key findings:

- MD Simulations : GROMACS for stability analysis (20 ns trajectories). Results indicate stable binding in ATP-binding pockets of kinases .

Q. How can conflicting data on antimicrobial efficacy across studies be resolved?

Critical Analysis Framework :

- Variable 1: Assay Conditions :

- pH-dependent solubility (e.g., reduced activity at pH >7 due to deprotonation) .

- Serum protein binding (use fetal bovine serum controls to assess false negatives) .

- Variable 2: Bacterial Strains :

- Efflux pump overexpression in clinical isolates (test with efflux inhibitors like PAβN) .

Recommendation : Standardize protocols using CLSI guidelines and report log₂ dilution ranges .

- Efflux pump overexpression in clinical isolates (test with efflux inhibitors like PAβN) .

Q. What strategies improve metabolic stability for in vivo applications?

Methodological Answer:

- Deuterium Labeling : Replace methoxy CH₃ with CD₃ to reduce CYP450-mediated demethylation .

- Prodrug Design : Phosphate esterification of the amide group enhances aqueous solubility (e.g., 2-methoxybenzamide phosphate) .

- PK Studies : LC-MS/MS quantification in rat plasma (t₁/₂ = 2.3 h; AUC₀–24 = 12 µg·h/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.